molecular formula C25H25NO2 B584241 JWH-122 N-(5-hydroxypentyl)metabolite CAS No. 1379604-68-8

JWH-122 N-(5-hydroxypentyl)metabolite

Cat. No. B584241
M. Wt: 371.48
InChI Key: JRALTDRFXRCGRH-UHFFFAOYSA-N
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Description

JWH-122 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid of the naphthoylindole class . It is structurally related to JWH-018 and JWH-073 . This metabolite is characterized by monohydroxylation of the N-alkyl chain . It displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors .


Molecular Structure Analysis

The molecular formula of JWH-122 N-(5-hydroxypentyl) metabolite is C25H25NO2 . The formal name is 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone . The InChi Code is InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of JWH-122 N-(5-hydroxypentyl) metabolite include a molecular weight of 371.5 . It is a crystalline solid with solubility in DMF (10 mg/ml), DMSO (12.5 mg/ml), and Ethanol (10 mg/ml) .

Scientific Research Applications

  • Metabolism and Detection : JWH-122 is an agonist of cannabinoid receptors CB1 and CB2. Its metabolism has been studied in vitro using human liver microsomes and in vivo using chimeric mice. The studies found multiple classes of metabolites, including hydroxylations on the naphthalene and indole moieties, dihydrodiol metabolites, and a metabolite carrying a carboxyl group on the N-pentyl side chain. Most metabolites formed in vivo were excreted as conjugates with glucuronide or sulfate (De Brabanter et al., 2013).

  • Comparison with Other Cannabinoids : The metabolites of JWH-122 and other synthetic cannabinoids like MAM-2201 have been compared to distinguish their intake. It was found that N-5-hydroxylated JWH-122 metabolite is the primary metabolite of MAM-2201, whereas N-4-hydroxylated JWH-122 metabolite is predominant in JWH-122 metabolism (Jang et al., 2014).

  • Toxicological Impact : The toxicological impact of JWH-018, a related synthetic cannabinoid, and its N-(3-hydroxypentyl) metabolite has been studied on human cell lines. The study suggests a higher toxicity of the JWH-018 metabolite compared to the parent drug, indicating a non-CB1 receptor mediated toxicological mechanism (Couceiro et al., 2016).

  • Pharmacokinetic Properties : The pharmacokinetic properties of JWH-018 and its metabolites in serum after inhalation have been examined. The study highlights the multiexponential decline and slow terminal elimination of JWH-018 and its metabolites, which may lead to accumulation in chronic users (Toennes et al., 2017).

  • Synthetic Cannabinoids in Sewage : A study investigated the presence of synthetic cannabinoids and their metabolites, including JWH-018 N-(5-hydroxypentyl), in sewage. This method is used to estimate community drug use and includes the detection of new synthetic drugs (Reid et al., 2014).

properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRALTDRFXRCGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017816
Record name JWH-122 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH-122 N-(5-hydroxypentyl)metabolite

CAS RN

1379604-68-8
Record name JWH-122 N-(5-hydroxypentyl)metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-122 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
ON OH
Number of citations: 0

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